2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite) 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite)
Brand Name: Vulcanchem
CAS No.: 13473-53-5
VCID: VC0027622
InChI: InChI=1S/C16H15ClN2O2.ClH/c17-12-7-5-11(6-8-12)16(21)14-4-2-1-3-13(14)15(20)19(16)10-9-18;/h1-8,21H,9-10,18H2;1H
SMILES: C1=CC=C2C(=C1)C(=O)N(C2(C3=CC=C(C=C3)Cl)O)CCN.Cl
Molecular Formula: C16H16Cl2N2O2
Molecular Weight: 339.2 g/mol

2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite)

CAS No.: 13473-53-5

Reference Standards

VCID: VC0027622

Molecular Formula: C16H16Cl2N2O2

Molecular Weight: 339.2 g/mol

2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite) - 13473-53-5

CAS No. 13473-53-5
Product Name 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine Hydrochloride (Mazindol Metabolite)
Molecular Formula C16H16Cl2N2O2
Molecular Weight 339.2 g/mol
IUPAC Name 2-(2-aminoethyl)-3-(4-chlorophenyl)-3-hydroxyisoindol-1-one;hydrochloride
Standard InChI InChI=1S/C16H15ClN2O2.ClH/c17-12-7-5-11(6-8-12)16(21)14-4-2-1-3-13(14)15(20)19(16)10-9-18;/h1-8,21H,9-10,18H2;1H
Standard InChIKey DJJFCISYZNGZCM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2(C3=CC=C(C=C3)Cl)O)CCN.Cl
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2(C3=CC=C(C=C3)Cl)O)CCN.Cl
Synonyms 2-(2-Aminoethyl)-3-(4-chlorophenyl)-2,3-dihydro-3-hydroxy-1H-isoindol-1-one Hydrochloride;
PubChem Compound 13732547
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator